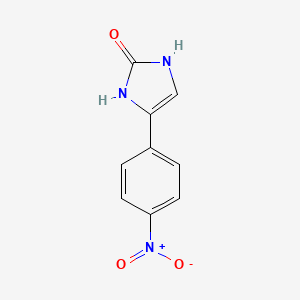

4-(4-nitrophenyl)-1,3-dihydro-2H-imidazol-2-one

説明

4-(4-Nitrophenyl)-1,3-dihydro-2H-imidazol-2-one is a heterocyclic compound featuring an imidazol-2-one core substituted at the 4-position with a 4-nitrophenyl group. The imidazol-2-one scaffold is characterized by a five-membered ring containing two nitrogen atoms and a ketone group, which confers unique electronic and steric properties. The 4-nitrophenyl substituent introduces strong electron-withdrawing effects due to the nitro group, influencing reactivity, solubility, and biological interactions.

特性

IUPAC Name |

4-(4-nitrophenyl)-1,3-dihydroimidazol-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7N3O3/c13-9-10-5-8(11-9)6-1-3-7(4-2-6)12(14)15/h1-5H,(H2,10,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXQMNSSQLHWDLB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CNC(=O)N2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80569261 | |

| Record name | 4-(4-Nitrophenyl)-1,3-dihydro-2H-imidazol-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80569261 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

96139-73-0 | |

| Record name | 4-(4-Nitrophenyl)-1,3-dihydro-2H-imidazol-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80569261 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-nitrophenyl)-1,3-dihydro-2H-imidazol-2-one typically involves the reaction of 4-nitrobenzaldehyde with glycine in the presence of a base, followed by cyclization to form the imidazolone ring. The reaction conditions often include:

Solvent: Ethanol or methanol

Base: Sodium hydroxide or potassium carbonate

Temperature: Reflux conditions (around 80-100°C)

Time: Several hours to ensure complete reaction

Industrial Production Methods

Industrial production of 4-(4-nitrophenyl)-1,3-dihydro-2H-imidazol-2-one may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and efficient purification techniques such as crystallization or chromatography.

化学反応の分析

Types of Reactions

4-(4-nitrophenyl)-1,3-dihydro-2H-imidazol-2-one undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents like sodium borohydride or hydrogen in the presence of a catalyst.

Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where it is replaced by other nucleophiles.

Oxidation: The imidazolone ring can be oxidized under strong oxidative conditions.

Common Reagents and Conditions

Reduction: Sodium borohydride, hydrogen gas with palladium on carbon catalyst

Substitution: Nucleophiles such as amines or thiols, often in the presence of a base

Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide

Major Products Formed

Reduction: 4-(4-aminophenyl)-1,3-dihydro-2H-imidazol-2-one

Substitution: Various substituted derivatives depending on the nucleophile used

Oxidation: Oxidized imidazolone derivatives

科学的研究の応用

Chemistry

In chemistry, 4-(4-nitrophenyl)-1,3-dihydro-2H-imidazol-2-one serves as a building block for synthesizing more complex molecules. Its unique structure allows it to participate in various chemical reactions such as reduction, substitution, and oxidation. For instance:

- Reduction : The nitro group can be converted to an amino group using sodium borohydride.

- Substitution : The nitro group can undergo nucleophilic aromatic substitution.

- Oxidation : The imidazolone ring can be oxidized under strong oxidative conditions.

Biology

The compound has been investigated for its potential as an enzyme inhibitor and as a probe in biochemical assays. The nitrophenyl group may interact with enzyme active sites, leading to inhibition and making it a candidate for studying enzyme kinetics.

Medicine

In medicinal chemistry, 4-(4-nitrophenyl)-1,3-dihydro-2H-imidazol-2-one has shown promise for its potential therapeutic properties:

- Antimicrobial Activity : Preliminary studies suggest that derivatives exhibit antimicrobial effects against various pathogens.

- Anticancer Activity : Related compounds have demonstrated cytotoxic effects against cancer cell lines such as A549 (lung cancer) and MDA-MB-231 (breast cancer). For example, certain derivatives have shown over 80% reduction in cell viability at specific concentrations.

The biological activity of 4-(4-nitrophenyl)-1,3-dihydro-2H-imidazol-2-one is likely attributed to its structural components:

- Nitrophenyl Group : Participates in electron-withdrawing interactions, enhancing reactivity toward biological targets.

- Imidazolone Ring : Provides stability and potential binding sites for interactions with proteins or enzymes.

These interactions can modulate biological pathways involved in disease processes such as inflammation and cancer progression.

Anticancer Activity Study

A study on similar imidazole derivatives demonstrated varying degrees of cytotoxicity against different cancer cell lines. For instance:

| Compound | Cell Line | EC50 Value (µM) | Effectiveness (%) |

|---|---|---|---|

| Compound A | MDA-MB-231 (Breast) | 3.1 | >80 |

| Compound B | A549 (Lung) | 47.2 | >70 |

These findings indicate that structural modifications significantly impact biological activity.

Enzyme Inhibition Study

Another investigation assessed the enzyme inhibition capabilities of related compounds. Results indicated that modifications in the nitrophenyl group could enhance binding affinity to target enzymes:

| Modification Type | Binding Affinity Improvement (%) |

|---|---|

| Nitro to Amino | 30 |

| Substituent Variation | 25 |

This suggests that further exploration of this compound's potential as an enzyme inhibitor is warranted.

作用機序

The mechanism of action of 4-(4-nitrophenyl)-1,3-dihydro-2H-imidazol-2-one involves its interaction with specific molecular targets. For example, the nitrophenyl group can interact with enzymes or receptors, leading to inhibition or modulation of their activity. The imidazolone ring may also play a role in binding to biological molecules, affecting their function.

類似化合物との比較

Comparison with Structurally Similar Compounds

Substituent Effects on the Imidazolone Core

Electron-Withdrawing vs. Electron-Donating Groups

- 4-(4-Fluorophenyl)-5-(2-((4-morpholinophenyl)amino)-pyridin-4-yl)-1,3-dihydro-2H-imidazol-2-one (Compound 8) Substituent: 4-Fluorophenyl (electron-withdrawing, but less than nitro). Synthesis: Prepared via SNAr, yielding 300 mg from 0.90 mmol starting material .

1-(4-Chlorophenyl)-4-(3,4,5-trimethoxyphenyl)-1,3-dihydro-2H-imidazol-2-one (Compound 12)

4-(5-Hydroxybenzo[a]phenazin-6-yl)-5-phenyl-1,3-dihydro-2H-imidazol-2-one (Compound 6a)

Nitro Group-Specific Comparisons

- 2-(4-Nitrophenyl)-4,5-diphenyl-1H-imidazole (Compound 4)

Pharmacological Activity Profiles

生物活性

4-(4-Nitrophenyl)-1,3-dihydro-2H-imidazol-2-one is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, mechanisms of action, and relevant case studies.

Synthesis

The compound is synthesized through the reaction of 4-nitrobenzaldehyde with glycine in the presence of a base, typically sodium hydroxide or potassium carbonate. The reaction is conducted under reflux conditions in solvents like ethanol or methanol. Key parameters include:

- Temperature : 80-100°C

- Time : Several hours for complete reaction

This synthetic route allows for the production of the imidazolone ring, which is crucial for its biological activity.

Anticancer Activity

Research has indicated that derivatives of imidazole compounds can exhibit anticancer properties. While direct studies on 4-(4-nitrophenyl)-1,3-dihydro-2H-imidazol-2-one are scarce, related compounds have shown effectiveness against cancer cell lines such as A549 (lung cancer) and MDA-MB-231 (breast cancer). For instance, studies on similar imidazole derivatives demonstrated cytotoxic effects with EC50 values ranging from 3.1 to 47.2 µM . The mechanism often involves inducing apoptosis in cancer cells through various pathways.

Enzyme Inhibition

The compound has been explored as a potential enzyme inhibitor. Its nitrophenyl group may interact with enzyme active sites, leading to inhibition. This property makes it a candidate for further investigation in biochemical assays aimed at understanding enzyme kinetics and inhibition mechanisms .

The biological activity of 4-(4-nitrophenyl)-1,3-dihydro-2H-imidazol-2-one is likely attributed to its structural components:

- Nitrophenyl Group : This group can participate in electron-withdrawing interactions, enhancing the compound's reactivity toward biological targets.

- Imidazolone Ring : Provides stability and potential binding sites for interactions with proteins or enzymes.

These interactions can lead to modulation of biological pathways involved in disease processes such as inflammation and cancer progression .

Study on Anticancer Activity

A study focused on similar imidazole derivatives demonstrated that compounds with modifications to the imidazolone ring exhibited varying degrees of cytotoxicity against different cancer cell lines. For example, certain derivatives showed over 80% reduction in cell viability at specific concentrations . This suggests that structural modifications can significantly impact biological activity.

Enzyme Inhibition Study

Another investigation assessed the enzyme inhibition capabilities of related compounds. The results indicated that modifications in the nitrophenyl group could enhance binding affinity to target enzymes, leading to effective inhibition . This aligns with findings that suggest 4-(4-nitrophenyl)-1,3-dihydro-2H-imidazol-2-one might act similarly.

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Biological Activity |

|---|---|---|

| 4-Nitrophenyl-1,3-dihydro-2H-imidazol-2-one | Structure | Antimicrobial, anticancer |

| 4-Aminophenyl-1,3-dihydro-2H-imidazol-2-one | N/A | Anticancer (higher activity) |

| 4-Nitrophenyl-1,3-dihydro-2H-imidazol-2-thione | N/A | Antimicrobial |

Q & A

Q. How to design SAR studies for optimizing antimicrobial activity?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。